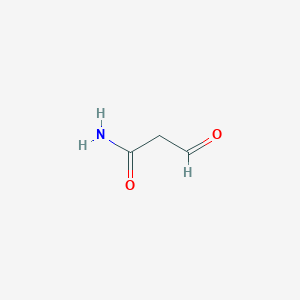

3-Oxopropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-oxopropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c4-3(6)1-2-5/h2H,1H2,(H2,4,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZFFIDUIUEPIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50298475 | |

| Record name | 3-oxopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5735-86-4 | |

| Record name | Malonamaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005735864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malonaldehydamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-oxopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MALONAMALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7E2C7D3EW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Oxopropanamide and Its Derivatives

Strategizing Direct Synthesis Routes for 3-Oxopropanamide

The direct synthesis of the parent compound, this compound, can be approached through several strategic pathways, primarily involving the formation of the amide bond from suitable precursors or the hydration of a nitrile group.

Amidation Reactions of Precursors

A classical and effective route to C-substituted carboxylic acids, the malonic ester synthesis, can be adapted for the production of amides. patsnap.comlibretexts.org This procedure typically involves the conversion of an alkyl halide to a carboxylic acid with two additional carbon atoms. The core of this synthesis relies on the high acidity of the α-hydrogens of a malonic ester, such as diethyl malonate, which allows for easy deprotonation by a base like sodium ethoxide to form a stabilized enolate. libretexts.org

This nucleophilic enolate can then undergo an SN2 reaction with an alkyl halide. youtube.com Following alkylation, the traditional malonic ester synthesis proceeds with acidic hydrolysis (saponification) of the ester groups to a dicarboxylic acid, which then undergoes thermal decarboxylation to yield the final carboxylic acid. libretexts.org To generate an amide, the synthetic sequence is modified. Instead of hydrolysis and decarboxylation, the alkylated malonic ester intermediate is reacted with an amine, leading to the formation of the corresponding amide. patsnap.com A general methodology known as malonic ester amide synthesis involves the decarboxylative acylation of various amines with substituted or unsubstituted diethyl malonates to form one-carbon homologated amides, thereby avoiding the need for acyl chlorides or peptide coupling reagents.

Novel Catalyst Systems in Primary Amide Synthesis from Nitriles

The hydration of nitriles presents a direct and atom-economical method for the synthesis of primary amides. While the reverse reaction, the dehydration of primary amides to nitriles, has been extensively studied, the catalytic hydration process is of significant interest. researchgate.netrsc.org For the synthesis of this compound, the precursor would be cyanoacetamide.

A variety of catalytic systems have been developed to facilitate this transformation under mild conditions. These include transition metal catalysts based on ruthenium, osmium, and palladium. organic-chemistry.org For instance, phosphinous acid-based ruthenium(II) and osmium(II) complexes have been shown to be effective for the hydration of cyanamides. organic-chemistry.org Non-transition metal catalysts and even organocatalysts are also emerging as viable alternatives. rsc.org An unprecedented catalytic cycle based on palladium chloride and arsenic trioxide has been described for the hydration of various nitriles to their corresponding amides at neutral pH and moderate temperatures. rsc.org Furthermore, some methods achieve the transformation of primary amides to nitriles using manganese-based catalysts, and by modifying the reaction conditions, the same catalyst can be controlled to favor the intermediate nitrile. researchgate.net

Synthesis of Substituted this compound Derivatives

The synthesis of substituted 3-oxopropanamides, particularly those bearing aryl groups, often requires more advanced methodologies to introduce the desired functionalities with precision. These methods include nucleophilic substitution, condensation reactions, and modern cross-coupling techniques.

Nucleophilic Substitution and Condensation Reactions for Aryl-Substituted Derivatives

Aryl-substituted this compound derivatives can be synthesized through nucleophilic substitution reactions. A common strategy involves using a precursor with a good leaving group that can be displaced by a nucleophile. For example, 3-(bromoacetyl)coumarins are versatile electrophilic substrates. rsc.org The bromine atom can be displaced by various nitrogen nucleophiles, such as substituted arylamines, in the presence of a base or under solvent-free conditions to yield the corresponding 3-(2-(phenylanliino)acetyl)-2H-chromen-2-ones. rsc.orgnih.gov Similarly, selective nucleophilic substitution on 3-(bromoacetyl)coumarin (B1271225) can be achieved with other nucleophiles like benzimidazole. rsc.org

Condensation reactions are another powerful tool. The self-condensation of N-aryl β-keto amides, mediated by reagents like phosphorus pentoxide (P₂O₅) and catalyzed by zinc bromide (ZnBr₂), can lead to the formation of polysubstituted 4-pyridones. beilstein-journals.orgsemanticscholar.org This highlights the reactivity of the β-keto amide scaffold in constructing more complex heterocyclic systems. beilstein-journals.org

| Reaction Type | Substrate | Reagent/Catalyst | Product Type | Ref |

| Nucleophilic Substitution | 3-(bromoacetyl)coumarin | Substituted arylamine | 3-(2-(arylamino)acetyl)-2H-chromen-2-one | nih.gov |

| Self-Condensation | N-aryl β-keto amide | P₂O₅ / ZnBr₂ | Polysubstituted 4-pyridone | beilstein-journals.orgsemanticscholar.org |

Acylation of Aryl Precursors via Cross-Coupling Methodologies (e.g., Suzuki-Miyaura Conditions)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. libretexts.org It has been effectively adapted for acylation reactions to produce ketones, including aryl ketoamides. This involves the coupling of an organoboron reagent, such as an arylboronic acid, with an acyl electrophile. mdpi.com

In this context, amides themselves can serve as the acyl electrophile through the selective cleavage of the N-C(O) bond. Palladium and nickel catalysts are predominantly used for this transformation. For instance, a Pd-PEPPSI-IPr complex has been shown to be highly reactive for coupling a range of arylboronic acids with amides. organic-chemistry.org Nickel-catalyzed Suzuki cross-coupling of amide derivatives has also been reported by several groups. mdpi.com These methods provide a powerful route to sterically hindered and electronically diverse aryl ketones from readily available amide precursors. mdpi.com The reaction's efficiency can be influenced by the nature of the amide, with electronically destabilized, non-planar amides (e.g., N-acyl-amides) showing enhanced reactivity.

| Catalyst System | Amide Electrophile | Boron Reagent | Product | Ref |

| Pd-PEPPSI-IPr | N-Acyl-amides | Arylboronic acids | Aryl Ketones | organic-chemistry.org |

| Nickel/NHC Ligand | Amide Derivatives | Arylboronic acid pinacol (B44631) esters | Aryl Ketones | mdpi.com |

| Palladium(II) Acetate | Acyl Chlorides | Arylboronic acids | Aryl Ketones | nsf.gov |

Amidation of β-Keto Esters

A direct and widely used method for preparing this compound derivatives is the amidation of β-keto esters. researchgate.net This reaction involves the condensation of a β-keto ester, such as ethyl benzoylacetate or ethyl acetoacetate, with ammonia (B1221849) or a primary or secondary amine. rsc.orgorgsyn.org The reaction typically involves heating the reactants, sometimes in a continuous reactor, to drive off the alcohol byproduct and form the stable amide. orgsyn.org

For example, benzoylacetamide (3-oxo-3-phenylpropanamide) can be synthesized by reacting ethyl benzoylacetate with aniline. orgsyn.org The process can be promoted by strong bases, and systematic studies have explored the scope of direct amidation of various esters with a wide range of amines, including anilines and heterocyclic amines, using bases like potassium tert-butoxide in DMSO or n-butyllithium in THF. rsc.org This approach has been successfully applied to the synthesis of chiral β-keto amides, which have been evaluated for various biological activities. jocpr.com

| β-Keto Ester | Amine | Conditions | Product | Ref |

| Ethyl benzoylacetate | Aniline | Heat (135°C), continuous reactor | Benzoylacetamide | orgsyn.org |

| Ethyl acetoacetate | Various chiral amines | Stereoselective methods | Chiral β-keto amides | jocpr.comresearchgate.net |

| Methyl 3-methyl benzoate | 4-Methyl aniline | DMSO / t-BuOK | N-(p-tolyl)-3-methylbenzamide | rsc.org |

Claisen Condensation Approaches in β-Ketoamide Synthesis

The Claisen condensation is a classical carbon-carbon bond-forming reaction traditionally used to produce β-keto esters from the reaction between an ester and another carbonyl compound. acs.org The adaptation of this reaction for the synthesis of β-ketoamides, including this compound derivatives, has been a significant area of focus. acs.org

Historically, the Claisen condensation between an ester and an amide to form a β-ketoamide backbone required stringent reaction conditions, such as the use of a strong base and low temperatures. acs.org These conditions are necessary because the α-proton of an amide is significantly less acidic than that of esters or ketones, which can limit the compatibility with various functional groups. acs.org

To address these limitations, modern approaches have turned to transition-metal catalysis. A notable advancement is the development of a nickel-catalyzed Claisen condensation reaction between two different amides. acs.orgnih.govacs.org This method allows for the synthesis of β-ketoamides under milder conditions. acs.org In one such system, Ni(glyme)Cl2 and terpyridine act as the catalysts in the presence of manganese (Mn) and lithium chloride (LiCl). acs.orgnih.govresearchgate.net This catalytic system has been shown to effectively couple various N,N-methylphenyl and N,N-diphenyl benzamide (B126) derivatives with both cyclic and noncyclic amides, resulting in moderate to good yields of the corresponding β-ketoamides. acs.orgnih.govresearchgate.net For instance, the reaction of N-methyl-N-phenylbenzamide with N-methylpyrrolidin-2-one in the presence of the nickel catalyst system in mesitylene (B46885) at 170 °C afforded the desired β-ketoamide product in an 81% yield. acs.org

The scope of this nickel-catalyzed reaction has been explored with various amides. When 1-methylpiperidin-2-one (B1584548) was used instead of N-methylpyrrolidin-2-one, it reacted with a range of benzamide derivatives to produce β-ketoamides in yields from 48% to 85%. acs.org Similarly, a noncyclic amide like N,N-dimethylacetamide also provided good yields when reacted with N-methyl-N-phenyl benzamide derivatives. acs.org However, the reaction showed some limitations, with benzamides having an ortho-substituent yielding only trace amounts of the product. acs.org

Another approach involves a transition metal-free Claisen-type condensation between two different amides. In this method, N-phenyl-N-tosylbenzamide derivatives react with enolizable amides like N-methyl pyrrolidinone and N,N-dimethyl acetamide (B32628) in the presence of NaHMDS to produce the corresponding β-ketoamides in moderate-to-good yields. researchgate.net

Reaction of α-Oxoketenes with Heterocyclic Nucleophiles

α-Oxoketenes are highly reactive intermediates that can be trapped by various nucleophiles to form a range of valuable compounds, including derivatives of this compound. acs.org These ketenes are often generated in situ, for example, through the Wolff rearrangement of 2-diazo-1,3-dicarbonyl compounds, which can be facilitated by microwave irradiation. acs.orgresearchgate.net The reaction of these transient α-oxoketenes with heterocyclic nucleophiles provides an efficient route to complex heterocyclic systems. osi.lvresearchgate.net

A practical, one-pot process for preparing β-keto amides involves a three-component reaction between Meldrum's acid, an amine, and a carboxylic acid, which proceeds through an α-oxoketene intermediate. acs.orgresearchgate.net Kinetic studies have provided strong evidence that the formation of β-keto amides from acyl Meldrum's acids occurs via these α-oxoketene species. acs.orgresearchgate.net

The cyclocondensation reaction of α-oxoketenes with 2-substituted benzothiazoles and benzimidazoles has been investigated as a method for synthesizing complex heterocyclic structures. osi.lvresearchgate.net α-Oxoketenes, generated from precursors like acyl-substituted Meldrum's acids or 1,3-dioxin-4-one derivatives, readily react with nucleophiles such as (benzothiazol-2-yl)acetonitrile and (benzimidazol-2-yl)acetonitrile to afford products in good yields. osi.lvresearchgate.net

A highly efficient and regioselective annulation protocol has been reported for the synthesis of substituted and annulated pyrido[1,2-a]benzimidazoles. acs.orgnih.gov This method involves the [3+3] cyclocondensation of dianions generated from 2-methyl- and 2-cyanomethylbenzimidazoles with various α-oxoketene dithioacetals. acs.orgnih.gov For example, the dianion derived from 2-methylbenzimidazole (B154957) undergoes regioselective addition to α-oxoketene dithioacetals, and subsequent intramolecular cyclocondensation in the presence of phosphoric acid yields 1-methylthio-2,3-substituted and fused linear polycyclic pyrido[1,2-a]benzimidazoles in high yields. acs.orgnih.gov

A direct and efficient procedure for the synthesis of N-(1,3-benzothiazol-2-yl)-3-oxopropanamide derivatives involves the reaction of α-oxoketenes with 2-substituted benzothiazoles. osi.lvresearchgate.netlookchem.com This reaction provides a straightforward route to these specific β-ketoamide derivatives. osi.lvresearchgate.netlookchem.com For instance, the reaction of (chlorocarbonyl)phenylketene with 2-(1,3-benzothiazol-2-yl)acetonitrile has been specifically investigated for this purpose. osi.lvresearchgate.net

Synthesis via Halopyruvamide Intermediates

Halopyruvamides, such as 3-chloro- or 3-bromo-2-oxopropanamides, serve as versatile intermediates in the synthesis of various heterocyclic compounds. arkat-usa.org These intermediates can react with different binucleophiles to construct fused heterocyclic systems. arkat-usa.org For example, the reaction of halopyruvamides with N,N-binucleophiles like 2-aminopyridine, 2-aminopyrimidine, and 2-aminothiazole (B372263) in refluxing acetonitrile (B52724) or at room temperature in DMF leads to the formation of imidazopyridines, imidazopyrimidines, and imidazothiazoles, respectively, with good yields and high purity. arkat-usa.org

The reaction mechanism is believed to involve the initial reaction of the most nucleophilic nitrogen atom with the carbon atom bearing the halogen on the halopyruvamide. arkat-usa.org When N,S-binucleophiles are used, the reaction proceeds through the exocyclic sulfur atom attacking the halogen-bearing carbon, leading to the formation of thiazoles and 2-imino-thiazolidines. arkat-usa.org

Eco-friendly Synthetic Approaches Utilizing this compound as a Reactant

In recent years, there has been a growing emphasis on developing environmentally friendly or "green" synthetic methods. One such approach utilizes ball milling, a solvent-free technique, for the synthesis of Schiff base complexes. researchgate.netarabjchem.org This method has been employed for the preparation of Ni(II), Co(II), and Cu(II) chelates with a novel Schiff base derived from 3-(2-hydroxybenzylidene)-N-(benzothiazol-2-yl)hydrazine-3-oxopropanamide (H2BT). arabjchem.org The ball milling technique enhances mixing and contact between reactants, leading to more complete reactions, higher yields, and shorter reaction times compared to conventional solvent-based methods. researchgate.netarabjchem.org

Another green chemistry approach involves the synthesis of new oxazole (B20620) and pyrazole (B372694) derivatives using an intermediate, 3-methyl-5-oxopyrazol propanenitrile, which is synthesized in a one-pot, three-component reaction. kthmcollege.ac.in The subsequent reactions to form the target heterocycles are carried out using eco-friendly solvents and without the need for a catalyst. kthmcollege.ac.in For instance, 3-(4,5-dihydro-3-methyl-5-oxopyrazol-1-yl)-3-oxopropanamide was synthesized in excellent yield by treating the corresponding propanenitrile with concentrated sulfuric acid at room temperature. kthmcollege.ac.in

Synthesis of Functionalized this compound Scaffolds for Complex Molecules

Functionalized this compound scaffolds are crucial for the synthesis of complex and biologically relevant molecules. researchgate.net These scaffolds provide a versatile platform for introducing molecular diversity and complexity. mdpi.com Natural product-inspired synthesis is a powerful strategy for creating novel and medicinally relevant chemical entities. mdpi.com By starting with core scaffolds that mimic the structural features of natural products, it is possible to generate libraries of compounds with desirable drug-like properties. mdpi.com

For example, organometallic enantiomeric scaffolds, such as those derived from molybdenum complexes, have been used in the regio- and stereocontrolled synthesis of functionalized oxa- and azabicyclo[3.2.1]octenes. nih.gov These scaffolds allow for the creation of complex bicyclic systems with high enantiomeric purity. nih.gov

In another example, a highly diastereoselective synthesis of 2-substituted benzo[b]azepin-5-ols has been developed through the stereocontrolled addition of Grignard reagents to oxa-bridged benzazepines. rsc.org The resulting functionalized benzazepine scaffolds can be further modified, for instance, by Dess-Martin oxidation to yield 2-substituted benzazepinones in excellent yields. rsc.org These methods highlight the importance of developing synthetic routes to functionalized scaffolds that can be readily elaborated into a diverse range of complex molecules. rsc.org

Pyrazole-Linked Quinazoline (B50416) Derivatives

The synthesis of novel pyrazole-linked quinazoline derivatives represents a significant area of research, driven by the potential biological activities of these hybrid molecules. orientjchem.org A key strategy involves the condensation of a quinazoline-containing hydrazide with a chalcone (B49325) derivative to form the pyrazole ring. This method leverages the reactivity of this compound functionalities to construct complex heterocyclic systems.

One prominent synthetic route commences with the preparation of quinazoline malonic dihydrazide. This intermediate is synthesized by refluxing malonic dihydrazide with 2-methyl-4H-benzoxazin-4-one in the presence of pyridine. orientjchem.org The resulting dihydrazide serves as a crucial building block for the subsequent formation of the pyrazole ring.

The core of the methodology lies in the reaction of the quinazoline malonic dihydrazide with various substituted chalcones. This reaction, typically carried out under reflux conditions, leads to the formation of a series of N-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3-oxo-3-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)propanamides. These compounds feature a central this compound linker connecting the quinazoline and pyrazole moieties. The synthesis is versatile, allowing for the incorporation of a wide range of substituents on the pyrazole ring, depending on the specific chalcone used in the reaction. orientjchem.org The synthesized compounds are typically characterized using various spectral techniques, including IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures. orientjchem.org

A selection of synthesized pyrazole-linked quinazoline derivatives is presented in the table below, showcasing the diversity of structures that can be achieved through this methodology.

| Compound ID | Substituents on Pyrazole Ring | Molecular Formula |

| 3a | 3,5-diphenyl | C₂₈H₂₃N₅O₃ |

| 3b | 5-phenyl-3-(p-tolyl) | C₂₉H₂₅N₅O₃ |

| 3c | 3-(4-methoxyphenyl)-5-phenyl | C₂₉H₂₅N₅O₄ |

| 3d | 3-(4-chlorophenyl)-5-phenyl | C₂₈H₂₂ClN₅O₃ |

Table 1: Examples of Synthesized Pyrazole-Linked Quinazoline Derivatives. Data sourced from Oriental Journal of Chemistry. orientjchem.org

Enantioselective Synthesis of Chiral this compound Analogs

The development of enantioselective methods for the synthesis of chiral this compound analogs is of great interest due to the prevalence of chiral amides in biologically active molecules. chemrxiv.org Advanced strategies focus on the catalytic asymmetric transformation of prochiral precursors to establish the desired stereochemistry.

One innovative approach involves the phosphoric acid-catalyzed asymmetric Wolff rearrangement. chemrxiv.org This method utilizes α-aryl-α-diazoketones as precursors to generate ketenes in situ upon exposure to visible light. The highly reactive ketene (B1206846) intermediate is then captured by an amine. The chiral phosphoric acid catalyst plays a dual role: it accelerates the capture of the ketene by the amine to form an aminoenol intermediate and subsequently promotes the enantioselective protonation of this intermediate to yield the final chiral amide product. chemrxiv.org A key advantage of this method is the slow, controlled generation of the ketene, which facilitates effective enantiocontrol. chemrxiv.org

The scope of this reaction is broad, accommodating a variety of anilines with both electron-donating and electron-withdrawing substituents, consistently affording high yields and excellent enantioselectivities. chemrxiv.org For instance, anilines bearing halogen, phenyl, trifluoromethyl, and ester groups all participate effectively in the transformation. chemrxiv.org

The following table summarizes the results for the synthesis of various chiral amides using this enantioselective method.

| Amine Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |

| Aniline | 95 | 90 |

| 4-Methoxyaniline | 96 | 91 |

| 2-Naphthylamine | 97 | 93 |

| 4-Chloroaniline | 94 | 92 |

| 4-(Trifluoromethyl)aniline | 81 | 88 |

| Methyl 4-aminobenzoate | 96 | 90 |

Table 2: Enantioselective Synthesis of Chiral Amides via Asymmetric Wolff Rearrangement. Data sourced from ChemRxiv. chemrxiv.org

Another powerful strategy for constructing chiral molecules related to this compound is the use of multicomponent reactions. A notable example is the enantioselective synthesis of tetrahydropyridazinones, which employs modified oxopropanamides. researchgate.net This method involves a direct aza-Michael/aldol reaction of enals with the modified oxopropanamides, where the chiral center is established through iminium-enamine tandem catalysis. researchgate.net This approach allows for the rapid assembly of complex chiral heterocyclic structures from simple starting materials in a single step with high enantioselectivity. researchgate.net

Elucidating Chemical Reactivity and Transformation Pathways of 3 Oxopropanamide

Influence of Substituents on Tautomeric Equilibria

The position of tautomeric equilibria in β-dicarbonyl compounds, including β-ketoamides like 3-oxopropanamide, is highly sensitive to the nature of the substituents attached to the carbon backbone. In the general structure XC(O)CH₂C(O)Y, substituents X and Y play a crucial role in dictating whether the keto or enol form predominates acs.orgacs.orgresearchgate.net. Research on related β-ketoamides indicates that substituents can be broadly categorized: those that favor the enol tautomer (e.g., H, CH₃, CF₃, C(CH₃)₃) and those that favor the diketo form (e.g., F, Cl, OCH₃, NH₂) acs.orgacs.orgresearchgate.net.

Specifically, when an aryl group is present at the C-3 position of the propanamide backbone, as in substituted 3-oxopropanamides, the electronic nature of the aryl substituent significantly impacts the tautomeric distribution. Electron-withdrawing groups (EWGs) on the phenyl ring, such as halogens (Cl, F), tend to increase the enol content. This effect is attributed to the strengthening of intramolecular hydrogen bonds within the enol tautomer, thereby stabilizing it scirp.org. Conversely, electron-donating groups (EDGs), such as a methoxy (B1213986) group (-OCH₃), generally shift the equilibrium towards the keto tautomer. This is because EDGs can stabilize the keto form more effectively or destabilize the enol form by weakening the crucial intramolecular hydrogen bond scirp.org. The position of the substituent on the aryl ring also influences these effects, with para-substitution often showing pronounced impacts scirp.org.

Table 1: Influence of Para-Substituents on Enol Content in this compound Derivatives (General Trend for β-ketoamides)

| Substituent at Phenyl Ring (C-3 position) | Electronic Effect | Influence on Enol Content | Stabilization of: | Reference(s) |

| Methoxy (-OCH₃) | Electron-Donating | Decreases | Keto form | scirp.org |

| Chloro (-Cl) / Fluoro (-F) | Electron-Withdrawing | Increases | Enol form | scirp.org |

Impact of Solvent and Temperature on Tautomeric Preferences

The physical environment, particularly the solvent and temperature, plays a significant role in modulating the tautomeric preferences of this compound. Spectroscopic studies have revealed distinct tautomeric distributions depending on the medium. For instance, in aqueous solutions, this compound predominantly exists in its diketo form, with an equilibrium constant K<0xE2><0x82><0x91> = [enol]/[keto] of approximately 0.11, indicating about 90% diketo tautomer acs.orgpsu.edu. In contrast, gas-phase electron diffraction (GED) studies conducted at 74°C have shown a different composition, with the enol tautomer being more prevalent, present at 63(7)% alongside 37(7)% of the diketo form nih.govfigshare.com.

The choice of organic solvent also influences the tautomeric equilibrium. Nuclear magnetic resonance (NMR) studies comparing CDCl₃ and DMSO-d₆ have indicated that the enol forms are less abundant in DMSO-d₆, suggesting a shift towards the keto tautomer in this more polar, protic solvent compared to CDCl₃ scirp.orgresearchgate.net. While specific quantitative data across a wide range of temperatures for this compound is limited, studies on related β-ketoamides often involve variable-temperature NMR experiments (e.g., at 25°C, 35°C, and 45°C), highlighting temperature as a factor that can alter tautomeric ratios scirp.orgresearchgate.net.

Table 2: Tautomeric Composition of this compound Under Different Conditions

| Medium | Tautomeric Form | Percentage | Reference(s) |

| Gas Phase (74°C) | Enol | 63 ± 7% | nih.govfigshare.com |

| Gas Phase (74°C) | Diketo | 37 ± 7% | nih.govfigshare.com |

| Aqueous Solution | Diketo | ~90% | acs.orgpsu.edu |

| Aqueous Solution | Enol | ~10% | acs.orgpsu.edu |

Intramolecular Hydrogen Bonding Effects on Tautomer Stabilization

Intramolecular hydrogen bonding is a key factor contributing to the stabilization of specific tautomeric forms of this compound. Both the ketoamide and the Z-enolamide tautomers are capable of forming internal hydrogen bonds, which significantly influence their relative stabilities researchgate.net. In the enol tautomer, the hydroxyl group (-OH) can form a hydrogen bond with the adjacent carbonyl oxygen of the amide group (-C=O). This interaction creates a stable six-membered ring, a phenomenon commonly observed in enols of β-dicarbonyl compounds and contributing to the increased stability of the enol form researchgate.netquora.commdpi.comnih.gov. For this compound, the enol form, CH₃C(OH)=CHC(O)NH₂, can stabilize itself through an intramolecular hydrogen bond between the enolic proton and the amide carbonyl oxygen mdpi.comnih.gov.

The strength of these intramolecular hydrogen bonds is modulated by substituents, as discussed previously. Electron-withdrawing substituents enhance the acidity of the enolic proton and the electrophilicity of the carbonyl oxygen, thereby strengthening the hydrogen bond and favoring the enol tautomer scirp.orgmdpi.comnih.gov. Conversely, electron-donating groups can weaken these interactions, favoring the keto tautomer scirp.org. Studies have ranked the relative strengths of various intramolecular hydrogen bond types, such as =O…HO-, -NH…O=, and -OH…N, revealing their critical role in dictating tautomeric preferences and molecular stability mdpi.comnih.gov.

Compound List:

this compound

Acetoacetamide

Keto tautomer

Enol tautomer

Diketo tautomer

Amide tautomer

Imidic acid tautomer

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in determining the structure and dynamics of organic molecules. For 3-Oxopropanamide, NMR provides critical insights into its proton and carbon environments, as well as its propensity for tautomerism.

Proton NMR (¹H NMR) for Elucidating Proton Environments and Coupling Patterns

Proton NMR spectroscopy is highly effective in distinguishing the different types of protons present in this compound. In its keto form (formylacetamide), characteristic signals are observed for the aldehyde proton, the methylene (B1212753) protons, and the amide protons. The aldehyde proton typically appears as a singlet in the downfield region, while the methylene protons, being adjacent to both an aldehyde and an amide group, resonate as a singlet at a slightly higher field. The amide protons often appear as a broad singlet due to proton exchange and hydrogen bonding. The presence of the enol tautomer, 2-hydroxypropenamide, introduces additional signals, including a hydroxyl proton and vinyl protons, whose positions and intensities are highly dependent on the solvent and temperature.

Table 1: ¹H NMR Data for this compound (Formylacetamide)

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Aldehyde (CHO) | ~9.72 | s | - | Keto form |

| Methylene (CH₂) | ~3.45 | s | - | Keto form |

| Amide (NH₂) | ~7.01 | br s | - | Keto form, broad due to exchange/H-bonding |

| Enol (OH) | Variable | br | - | Enol form, highly dependent on conditions |

| Enol (CH=) | Variable | d | ~12-15 | Enol form, coupled to adjacent CH |

| Enol (=CH-) | Variable | d | ~12-15 | Enol form, coupled to adjacent CH |

These assignments are based on typical observations and literature findings. The singlet nature of the aldehyde and methylene protons in the keto form suggests no significant vicinal coupling, likely due to the absence of adjacent protons with suitable coupling constants or rapid rotation around single bonds.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR spectroscopy provides definitive information about the carbon backbone of this compound. The technique clearly distinguishes the carbonyl carbons of the aldehyde and amide groups, as well as the methylene carbon. The aldehyde carbonyl carbon typically resonates at a highly deshielded position, around 193 ppm. The amide carbonyl carbon appears at a slightly lower field, around 170 ppm, characteristic of amide functionalities. The methylene carbon (CH₂) is found at a chemical shift of approximately 45 ppm, reflecting its saturated alkyl nature. The enol tautomer would exhibit signals for its sp² hybridized carbons, including one bearing a hydroxyl group.

Table 2: ¹³C NMR Data for this compound (Formylacetamide)

| Carbon Type | Chemical Shift (δ, ppm) | Notes |

| Aldehyde (C=O) | ~193.5 | Keto form |

| Methylene (CH₂) | ~45.1 | Keto form |

| Amide (C=O) | ~170.8 | Keto form |

| Enol (C=C) | ~150-160 | Enol form |

| Enol (C-OH) | ~160-170 | Enol form |

These chemical shifts serve as a fingerprint for the compound, confirming the presence and environment of each carbon atom within the molecular structure.

Detection and Quantification of Tautomeric Forms via NMR

This compound is known to exist in tautomeric equilibrium with its enol form, 2-hydroxypropenamide (HO-CH=CH-CONH₂). NMR spectroscopy is the primary method for detecting and quantifying these tautomers. The distinct signals for the aldehyde proton and methylene protons in the keto form, and the hydroxyl and vinyl protons in the enol form, allow for their differentiation. The relative populations of the tautomers can be determined by integrating the signals corresponding to each form. The position of this equilibrium is sensitive to the solvent and temperature. In polar protic solvents like water, the keto form is generally favored, whereas non-polar solvents might stabilize the enol tautomer to a greater extent. Studies utilizing NMR have demonstrated that quantitative analysis of these tautomeric ratios is feasible under varying experimental conditions.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information regarding the molecular weight and structural fragments of this compound. The molecular formula of this compound is C₃H₅NO₂, yielding a molecular weight of approximately 87.07 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ at m/z 87 is typically observed, confirming the molecular mass. Fragmentation patterns are characteristic of the functional groups present. Common fragmentation pathways include the loss of carbon monoxide (CO) to yield a fragment at m/z 59, the loss of the formyl group (CHO) resulting in a fragment at m/z 58, and the loss of the entire amide group (CONH₂) to produce a fragment at m/z 43. These fragmentation patterns aid in confirming the proposed structure and identifying the compound in complex mixtures.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) spectroscopy is invaluable for identifying the functional groups present in this compound by detecting characteristic vibrational frequencies. The spectrum typically exhibits strong absorption bands for the carbonyl groups. The aldehyde carbonyl (C=O) stretch appears at a higher wavenumber, around 1730 cm⁻¹, while the amide carbonyl (C=O) stretch, known as the Amide I band, is observed at approximately 1670 cm⁻¹. The N-H stretching vibrations of the amide group are seen as two distinct bands, usually around 3350 cm⁻¹ (asymmetric stretch) and 3150 cm⁻¹ (symmetric stretch). Aldehyde C-H stretching vibrations are also present near 2720 cm⁻¹ and 2820 cm⁻¹, often exhibiting Fermi resonance.

UV-Visible (UV-Vis) spectroscopy probes electronic transitions within the molecule. For this compound, absorption maxima are expected in the ultraviolet region, primarily due to the n→π* and π→π* transitions associated with the carbonyl chromophores. The presence of the enol tautomer, which possesses a conjugated π system, can lead to a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity compared to the isolated carbonyl groups. Specific λmax values for the keto form are typically observed below 220 nm.

Table 3: Key IR Absorption Bands for this compound (Formylacetamide)

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| C-H (aldehyde) | ~2720 | m | Fermi resonance |

| C-H (aldehyde) | ~2820 | w | |

| C-H (methylene) | ~2940 | m | |

| N-H (amide) | ~3150 | s | Symmetric stretch |

| N-H (amide) | ~3350 | s | Asymmetric stretch |

| C=O (aldehyde) | ~1730 | vs | Keto form |

| C=O (amide) | ~1670 | vs | Amide I band, keto form |

| N-H (bending) | ~1600 | m | Amide II band |

| C=C (enol) | ~1620-1640 | m | If enol form present |

| O-H (enol) | ~3200-3500 | br | Broad band, if enol form present |

(w = weak, m = medium, s = strong, vs = very strong, br = broad)

Advanced Solid-State Characterization Techniques

Advanced solid-state characterization techniques, such as X-ray crystallography, provide definitive insights into the precise three-dimensional arrangement of atoms in the crystalline form of this compound. Single-crystal X-ray diffraction analysis has confirmed the molecular structure, revealing the planarity of the formylacetamide moiety. These studies highlight the significant role of intermolecular hydrogen bonding, particularly N-H···O interactions, in stabilizing the crystal lattice. Such interactions link adjacent molecules into organized chains or networks, influencing the bulk properties of the compound. The precise bond lengths and angles determined from crystallographic data offer a detailed understanding of the electronic distribution and molecular geometry in the solid state.

Computational and Theoretical Investigations of 3 Oxopropanamide Systems

Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 3-oxopropanamide and its derivatives. niscpr.res.in These methods provide a robust framework for understanding the molecule's geometry, stability, and electronic nature. niscpr.res.in

Geometry optimization is a fundamental computational procedure that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. faccts.denubakery.org For this compound and its analogs, methods like DFT with various basis sets, such as B3LYP/6-311+G(d,p), are employed to determine optimized structural parameters, including bond lengths and angles. niscpr.res.in The process involves iterative calculations to minimize the total energy of the system, resulting in a prediction of the equilibrium geometry. faccts.deresearchgate.netcp2k.org These calculations are not only crucial for visualizing the molecule but also for ensuring the accuracy of subsequent property predictions. faccts.de

Energy calculations provide the total electronic energy of a specific atomic arrangement. researchgate.net By comparing the energies of different conformations or isomers, researchers can determine relative stabilities and predict the most likely structures to be observed experimentally. researchgate.netuni-muenchen.de For instance, in studies of related amide derivatives, DFT calculations have been used to reveal key structural details, such as the planarity of the amide group and the orientation of the ketone moiety.

Table 1: Example of Calculated Geometrical Parameters for a Benzamide (B126) Derivative using DFT This table illustrates the type of data obtained from geometry optimization calculations. Note that these are for a related compound, 3-chlorobenzamide, as specific data for this compound was not available in the provided search results.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value |

| Bond Angle | C2-C3-C4 | 121.40° | 121.49° |

| Bond Angle | C1-C12-N14 | 116.36° | 118.93° |

| Bond Angle | C3-C4-H9 | 120.09° | 120.8° |

| Bond Angle | C2-C3-Cl8 | 119.16° | 117.86° |

| Bond Angle | O13-C12-N14 | 121.98° | 120.63° |

| Data derived from a study on 3-chlorobenzamide. niscpr.res.in |

This compound can exist in different tautomeric forms, most notably the keto-enol equilibrium. Computational methods are highly effective in predicting the relative stabilities of these tautomers. researchgate.net By calculating the energies of both the keto (this compound) and enol (3-hydroxy-2-propenamide) forms, the equilibrium composition can be estimated. researchgate.net

Studies on analogous β-dicarbonyl compounds have shown that the nature of substituents can significantly influence which tautomer is favored. researchgate.net While some substituents stabilize the enol form through strong intramolecular hydrogen bonding and π-conjugation, others favor the keto form due to hyperconjugation effects. researchgate.net For the parent this compound, the enol form, potentially stabilized by an intramolecular hydrogen bond, is a key consideration. imreblank.ch High-accuracy extrapolation methods, combining results from Hartree-Fock, MP2, and CCSD calculations with correlation-consistent basis sets, can provide reliable relative energies of isomeric and tautomeric forms. nih.gov

Intramolecular hydrogen bonding plays a critical role in determining the conformation and stability of molecules like this compound. researchgate.net Quantum chemical calculations allow for a detailed analysis of these non-covalent interactions. researchgate.netmdpi.com The enol tautomer of this compound, for example, can form an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, creating a stable six-membered ring-like structure. imreblank.ch

Theoretical methods such as the Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify the strength of these hydrogen bonds. niscpr.res.inmdpi.com These analyses provide insights into electron density distribution and orbital interactions, confirming the presence and estimating the energy of the hydrogen bond. niscpr.res.in Studies on similar systems have ranked the relative strengths of different types of intramolecular hydrogen bonds (e.g., =O···HO- > NH···O= > -OH···N), providing a framework for understanding the interactions within this compound. nih.gov

Table 2: Ranking of Intramolecular Hydrogen Bond Strengths from Computational Studies

| Hydrogen Bond Type | Relative Strength |

| =O···HO- | Stronger |

| NH···O= | Intermediate |

| -OH···N | Intermediate |

| NH···OH | Intermediate |

| CH···O= | Intermediate |

| CH···N | Weaker but significant |

| CH···OH | Weaker |

| Based on local stretching force constants from computational analysis of related systems. nih.gov |

Reaction Pathway Mapping and Transition State Analysis

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions. numberanalytics.com By mapping the potential energy surface, researchers can identify the most likely pathways for a reaction, including the structures of short-lived intermediates and transition states. numberanalytics.comucsb.edu

The transition state is the highest energy point along the reaction coordinate, representing the barrier that must be overcome for reactants to become products. ucsb.edufossee.in Locating and characterizing this saddle point on the potential energy surface is crucial for understanding reaction rates and mechanisms. ucsb.eduresearchgate.net

For reactions where multiple products can be formed, computational methods can predict the regioselectivity by comparing the activation energies of the different possible reaction pathways. beilstein-journals.org The pathway with the lowest energy transition state is generally the favored one. fossee.in

In the context of novel transformations involving this compound or its derivatives, DFT calculations can be used to model the reaction mechanisms. beilstein-journals.org For example, in C-H activation reactions, automated workflows using DFT can calculate the relative energies of intermediates for different potential reaction sites, thereby predicting the major product. beilstein-journals.org While these predictions are powerful, their accuracy can vary depending on the complexity of the molecule and the reaction. For instance, one study found that the prediction accuracy for regioselectivity decreased as the number of potential reaction sites increased. beilstein-journals.org

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

To explore the potential biological activity of this compound and its derivatives, computational techniques like molecular docking and molecular dynamics are employed. openaccessjournals.com These methods simulate the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or enzyme. openaccessjournals.comhuji.ac.il

Molecular docking predicts the preferred binding orientation of a ligand to a receptor and estimates the binding affinity, often expressed as a free energy of binding (ΔG). ekb.egmdpi.com The process involves searching through many possible conformations of the ligand within the receptor's binding site and scoring them based on factors like electrostatic interactions and hydrogen bonding. openaccessjournals.com For example, docking studies on derivatives of 1,3-phenylene bis-oxalamide with the GPR35 receptor showed favorable binding energies, comparable to known agonists. mdpi.com

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex over time. nih.gov Starting from a docked pose, MD simulations calculate the movements of atoms by integrating Newton's laws of motion, offering insights into the stability of the binding pose and the flexibility of the complex. huji.ac.ilnih.gov These simulations are valuable for refining docking results and understanding the detailed interactions that stabilize the ligand in the binding pocket. nih.gov

Binding Affinities and Selectivity Studies

Computational modeling, particularly through molecular docking simulations, has been instrumental in understanding the binding affinities and selectivity of systems containing the this compound or broader malonamide (B141969) scaffold. These studies elucidate the molecular rationale behind the potency and selectivity of these compounds as inhibitors or ligands for various biological targets and metal ions.

Research on malonamide derivatives has demonstrated their potential as potent and selective inhibitors of enzymes like Factor Xa (fXa) and thrombin, which are critical in the blood coagulation cascade. nih.gov Molecular docking studies have shown that the malonamide linker can confer a conformational advantage over similar structures, such as glycinamide (B1583983) linkers. nih.gov For instance, a bismalonamide bridge allows inhibitors to adopt an L-shaped conformation more readily, facilitating optimal interactions with the P1 and P4 binding sites of fXa. nih.gov This structural feature has been linked to a significant increase in anti-fXa potency and selectivity. nih.gov The introduction of different substituents on the P4 moiety of the malonamide structure has been shown to significantly affect the inhibition profile and selectivity against fXa versus thrombin. nih.gov

The binding affinity of malonamide derivatives has also been explored in the context of α-glucosidase inhibitors. researchgate.net Molecular docking has been employed to clarify the binding modes of active compounds, with studies indicating that these derivatives can be potent inhibitors, sometimes significantly more so than standard drugs like acarbose (B1664774). researchgate.net

Furthermore, the malonamide substructure is crucial for metal ion chelation. The design of the ligand architecture plays a critical role in enhancing binding affinity and selectivity for specific metal ions. For example, typical acyclic malonamide structures are often poorly pre-organized for metal ion complexation. acs.org However, by incorporating the malonamide into a rigid bicyclic architecture, the unfavorable enthalpic and entropic terms associated with binding can be eliminated. acs.org This preorganization leads to a dramatic enhancement in binding affinity, as demonstrated by a hydrophobic derivative that exhibited Europium (Eu³⁺) distribution coefficients seven orders of magnitude larger than a typical flexible malonamide ligand. acs.org Similarly, a this compound derivative incorporated into a Schiff base ligand showed enhanced binding efficiency and selectivity towards transition metal ions like Ni²⁺, Co²⁺, and Cu²⁺. arabjchem.org

The table below summarizes key findings from binding affinity studies on various this compound and malonamide systems.

| Compound/System | Target | Key Findings | Reference |

| Malonamide-based fXa inhibitors | Factor Xa (fXa), Thrombin | The malonamide linker increases anti-fXa potency and selectivity over glycinamide linkers. Meta-benzamidine derivatives with a 2′,4′-difluoro-biphenyl P4 moiety show low nanomolar inhibition constants (Ki) and high selectivity for fXa. | nih.gov |

| N¹,N³-di(pyridin-2-yl)malonamide derivatives | α-glucosidase | Identified as potent inhibitors, with compound 4k showing an IC50 value of 11.7±0.5μM, significantly more active than the standard drug acarbose (IC50 = 840±1.73 μM). | researchgate.net |

| 3,9-diaza-3,9-dioctylbicyclo[4.4.0]decane-2,10-dione | Europium (Eu³⁺) | The preorganized bicyclic malonamide architecture leads to a 10⁷-fold enhancement in Eu³⁺ binding affinity compared to a typical flexible malonamide. | acs.org |

| 3-(isoindolin-2-yl)-3-oxopropanamide derivative | Histone Deacetylase 8 (HDAC8) | A methylated derivative showed an IC50 value of 5.1 μM, indicating that the linker length and structure are critical for inhibitory activity. | acs.org |

| 3-(2-hydroxybenzylidene)-N-(benzothiazol-2-yl)hydrazine-3-oxopropanamide (H₂BT) | BCL2 Receptor | Molecular docking analysis confirmed the binding affinity of the ligand and its metal complexes with the BCL2 receptor. | arabjchem.org |

Electron Density Distribution Analysis (e.g., NBO Analysis)

Electron density distribution analysis provides profound insights into the chemical bonding, stability, and reactivity of molecules like this compound. Methods such as Natural Bond Orbital (NBO) analysis are employed to translate the complex, many-electron wavefunction obtained from quantum chemical calculations into the familiar language of chemical bonding concepts, such as lone pairs, bonds, and orbital interactions. wisc.edugla.ac.uk

NBO analysis partitions the electron density into localized orbitals that correspond to Lewis structures. This method allows for the quantitative assessment of intramolecular and intermolecular interactions by examining the delocalization of electron density between filled donor orbitals and empty acceptor orbitals. niscpr.res.in For a molecule like this compound, an NBO analysis would reveal key features of its electronic structure:

Hybridization and Bonding: The analysis details the hybridization of the atomic orbitals contributing to the C-C, C=O, C-N, and N-H bonds. It quantifies the p-character of the bonds and the nature of the sigma (σ) and pi (π) interactions.

Intramolecular Interactions: A crucial aspect of NBO analysis is the study of charge transfer interactions. For this compound, this would involve investigating the delocalization of electron density from the nitrogen lone pair (a donor NBO) to the antibonding π* orbital of the adjacent carbonyl group (an acceptor NBO). This n → π* interaction is characteristic of amides and is responsible for the resonance stabilization, the planarity of the amide group, and the partial double-bond character of the C-N bond.

Atomic Charges: NBO analysis provides a chemically intuitive picture of the atomic charge distribution, helping to identify electrophilic and nucleophilic sites within the molecule. The analysis would quantify the negative charge on the oxygen atoms and the partial positive charges on the carbonyl carbons and amide nitrogen, which are critical for understanding the molecule's reactivity and intermolecular interactions, such as hydrogen bonding. researchgate.net

Role in Advanced Organic Synthesis and Mechanistic Studies

3-Oxopropanamide as a Versatile Synthon in Heterocyclic Chemistry

The inherent functionality of this compound, featuring nucleophilic and electrophilic centers, renders it an invaluable precursor in heterocyclic synthesis. The active methylene (B1212753) group, flanked by two electron-withdrawing groups (carbonyl and amide), is readily deprotonated, while the carbonyl carbon serves as an electrophilic site, facilitating cyclization and condensation reactions.

Derivatives of this compound are extensively used to construct a wide array of heterocycles containing nitrogen and sulfur atoms. For instance, N-(1,3-benzothiazol-2-yl)-3-oxopropanamide derivatives are key intermediates in the synthesis of fused heterocyclic systems like benzo tsijournals.comresearchgate.netthiazolo[3,2-a]pyridinones through reactions with α-oxoketenes. This transformation involves a cyclocondensation reaction, highlighting the utility of the this compound core in building complex polycyclic structures.

The reactivity of the this compound scaffold is further demonstrated in its reactions with various dinucleophiles. For example, 3-(bromoacetyl)coumarin (B1271225), a compound containing a related reactive motif, reacts with this compound precursors to generate tetracyclic heterocyclic systems. Similarly, these precursors are instrumental in synthesizing hydrazones containing a 1,3-diketo moiety, which serve as foundational materials for creating biologically significant β-lactam and thiazolidinone derivatives. The synthesis of Schiff bases from this compound derivatives, such as 3-(2-hydroxybenzylidene)-N-(benzothiazol-2-yl)hydrazine-3-oxopropanamide, further expands its utility, leading to novel chelation agents and their metal complexes with potential applications in medicinal chemistry.

Table 1: Synthesis of Nitrogen and Sulfur Heterocycles from this compound Derivatives

| Starting Material Derivative | Reagent(s) | Heterocyclic Product | Reference(s) |

| N-(Benzothiazol-2-yl)-3-phenyl-3-oxopropanamide | Phenyl isothiocyanate, then activated chloro-compounds | Polysubstituted thiophenes and 1,3,4-thiadiazoles | worldscientificnews.comnih.gov |

| 3-(Bromoacetyl)coumarin | This compound derivatives | Tetracyclic heterocyclic systems | |

| 3-Hydrazinyl-3-oxo-N-phenylpropanamide | Aromatic aldehydes | Hydrazones (precursors to β-lactams, thiazolidinones) | |

| N-(Benzothiazol-2-yl)-3-hydrazinyl-3-oxopropanamide | Salicylaldehyde | Schiff Base (H2BT) |

The this compound framework is particularly effective for synthesizing five-membered sulfur-containing heterocycles. Thioamide derivatives, which can be prepared from 3-oxopropanamides, are considered versatile intermediates for accessing poly-substituted thiophenes and 1,3,4-thiadiazoles.

A common synthetic strategy involves the reaction of a this compound derivative, such as N-(benzothiazol-2-yl)-3-oxo-3-phenylpropanamide, with reagents that introduce the necessary sulfur and nitrogen atoms. The resulting multifunctional intermediates can then undergo intramolecular cyclization or react with various activated compounds to yield the target heterocycles. For example, 2-(phenylthiocarbamoyl)-N-(benzothiazol-2-yl)-3-phenyl-3-oxopropanamide has been efficiently used to synthesize several new series of thiophenes and 1,3,4-thiadiazoles incorporating the N-(benzothiazol-2-yl)-3-oxo-3-phenylpropanamide moiety worldscientificnews.comnih.gov. These reactions often proceed with high efficiency, demonstrating the robustness of this synthetic approach.

Application in Complex Molecule Assembly and Diversification

The utility of this compound extends beyond simple heterocycle formation to the assembly of intricate molecules with significant biological or industrial applications. Its structural and reactive properties allow it to serve as a central building block in diversification strategies.

The this compound moiety is a recurring feature in the synthesis of various pharmaceutical scaffolds. Its ability to act as a template for constructing complex heterocyclic systems makes it valuable in drug discovery. For instance, derivatives of this compound have been utilized in the development of inhibitors for Mycobacterium tuberculosis CYP121, an essential enzyme for the bacterium's survival. In this context, the this compound structure serves as a core upon which various aryl and heteroaromatic groups can be appended to optimize binding affinity.

Furthermore, this scaffold is integral to the synthesis of covalent inhibitors of oncogenic proteins, such as KRASG12C. In the development of the inhibitor JAB-21822, a 2-cyano-3-(substituted-anilino)-3-oxopropanamide derivative served as a key intermediate for constructing the final 1,8-naphthyridine-3-carbonitrile core. The adaptability of the this compound unit allows for the systematic modification of substituents, which is crucial for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.

In the field of agrochemicals, derivatives of this compound are employed as intermediates in the synthesis of pesticides and insect growth regulators. A patent describes an aryl tetrahydropyridine derivative, synthesized using a this compound intermediate, as a pest control agent. The synthesis of oxopropylthiourea compounds, which have shown efficacy as insect growth regulators against the cotton leafworm (Spodoptera littoralis), also highlights the application of this chemical scaffold in creating new crop protection agents.

The reactive nature of the this compound moiety also makes its derivatives useful precursors in dye synthesis. Although not always a direct starting material, the core reactive principles of the this compound unit (e.g., an active methylene group adjacent to a carbonyl) are fundamental in the synthesis of heterocyclic dyes. These intermediates can undergo diazotization and coupling reactions to form a variety of azo dyes, which are a major class of colorants. The versatility of the this compound scaffold allows for the introduction of various auxochromes and chromophores, enabling the fine-tuning of the spectral properties of the final dye molecules.

Mechanistic Investigations of Reactions Involving the this compound Moiety

The unique reactivity of the this compound moiety has prompted several mechanistic studies to understand its behavior in different chemical environments. One significant area of investigation is its role in the degradation of clavulanic acid, a β-lactamase inhibitor. Studies have proposed a reaction mechanism where clavulanic acid conjugates with proteins, leading to an unstable structure that degrades. This degradation can result in the formation of an N-protein, this compound determinant, which is a potential antigen involved in allergic reactions. NMR studies have been employed to follow the β-lactam ring-opening and subsequent decomposition of the clavulanate fragment.

In food chemistry, the this compound moiety has been identified as a key intermediate precursor to the formation of acrylamide (B121943) in the Maillard reaction between asparagine and reducing sugars. Mechanistic studies have shown that p-coumaric acid can inhibit acrylamide formation by reacting with this compound to form 2-(propenamide) coumaric acid, thereby diverting the reaction pathway.

Another area of mechanistic study involves the cyclocondensation reactions of α-oxoketenes with 2-substituted benzothiazoles. These reactions proceed to form N-(1,3-benzothiazol-2-yl)-3-oxopropanamide derivatives, providing an efficient route to complex heterocyclic systems. In some synthetic pathways, the formation of a this compound derivative as a major product has been noted, with its formation influenced by factors such as steric hindrance and Coulomb repulsion between reactants. These investigations are crucial for optimizing reaction conditions and designing novel synthetic routes based on the predictable reactivity of the this compound core.

Understanding Selectivity and Efficiency in Chemical Transformations

In the realm of organic synthesis, achieving high selectivity and efficiency is a primary objective. Selectivity in a chemical reaction refers to the preferential formation of one product over others. This can be categorized into chemoselectivity (differentiating between functional groups), regioselectivity (controlling the position of a chemical change), and stereoselectivity (controlling the spatial arrangement of atoms). The efficiency of a transformation is a measure of how effectively reactants are converted into the desired product, often reflected in the reaction yield and atom economy.

Several factors are known to modulate the chemoselectivity of organic reactions, including the choice of substrates, the reaction medium (solvent), the use of catalysts or additives, and the reaction temperature nih.gov. For instance, in one-pot reactions, altering the solvent can lead to the formation of entirely different molecular structures without changing other parameters nih.gov. Similarly, temperature can be a critical factor; in certain reactions involving primary amines, lower temperatures can favor nucleophilic substitution, while higher temperatures promote rearrangement pathways rsc.org.

The specific role of this compound in directing selectivity and enhancing efficiency in advanced organic synthesis is not extensively detailed in the available scientific literature. While its functional groups—a reactive ketone and a stable amide—suggest potential for chemoselective reactions, specific studies demonstrating its application as a substrate or reagent to control these aspects of a chemical transformation are not prominently featured in current research findings. General principles of organic synthesis allow for the postulation of its reactivity, but documented examples of its use to achieve specific selective outcomes are scarce.

Elucidating the Role of this compound in Food Chemistry Pathways

The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that is responsible for the browning and flavor development in thermally processed foods wikipedia.orgsandiego.edu. This non-enzymatic browning process proceeds through several stages, beginning with the condensation of a sugar's carbonyl group with the amino group of an amino acid wikipedia.orgsandiego.edu.

Within this complex network of reactions, this compound has been identified as a potential intermediate, particularly in pathways involving the amino acid asparagine. The degradation of asparagine during heating is of significant interest in food chemistry because it can lead to the formation of acrylamide, a compound classified as a probable human carcinogen wikipedia.org.

The formation of acrylamide can occur when asparagine and reducing sugars react at high temperatures nih.gov. During the intermediate stages of the Maillard reaction, a key step known as Strecker degradation occurs, which involves the degradation of amino acids in the presence of α-dicarbonyl compounds nih.gov. One proposed pathway for acrylamide formation from asparagine involves 3-aminopropionamide as an intermediate, which then undergoes further reactions to yield acrylamide nih.gov. Research has also pointed to 3-aminopropanamide (3-APA) as a direct precursor of acrylamide produced in the Maillard reaction between asparagine and reducing sugars nih.gov.

The involvement of this compound is situated within these degradation pathways of asparagine. While some early considerations of a Strecker-type degradation of asparagine via this compound were noted, the exact mechanisms and the extent of its contribution to acrylamide formation continue to be areas of active investigation. The complexity of the Maillard reaction means that multiple pathways can operate simultaneously, with their relative importance depending on factors like temperature, pH, and the specific reactants present.

| Compound | Role in Food Chemistry | Precursor/Intermediate | End Product |

| Asparagine | Amino acid reactant in Maillard reaction | - | Acrylamide, Melanoidins |

| Reducing Sugars | Carbonyl source in Maillard reaction | - | Melanoidins, various flavor compounds |

| This compound | Proposed intermediate in asparagine degradation pathway | Asparagine | Acrylamide (proposed) |

| 3-Aminopropionamide | Intermediate in acrylamide formation | Asparagine | Acrylamide |

| Acrylamide | Potential carcinogen formed during high-temperature cooking | Asparagine, 3-Aminopropionamide | - |

Development of Bioisosteric Analogues of this compound

Bioisosterism is a fundamental strategy in medicinal chemistry used to design analogues of bioactive compounds by replacing a functional group with another that has similar physical or chemical properties, with the goal of modulating potency, selectivity, metabolic stability, or pharmacokinetic properties nih.gov. This concept has evolved from simple shape-based replacements to more sophisticated substitutions that maintain or improve biological activity nih.gov.

The development of bioisosteric analogues of this compound, while not specifically documented in the available literature, can be conceptualized based on established principles of bioisosterism. The this compound molecule contains two key functional groups that are common targets for bioisosteric replacement: the amide group and the ketone (carbonyl) group.

Amide Bioisosteres: The amide bond is prevalent in many biologically active molecules but can be susceptible to enzymatic hydrolysis. A variety of functional groups have been developed as stable amide isosteres. For example, the 1,2,3-triazole ring is a widely used bioisostere that can mimic the steric and electronic properties of an amide bond while offering greater metabolic stability unimore.it. This has been successfully applied in the design of peptidomimetics and analogues of approved drugs unimore.it.

Carbonyl Bioisosteres: The carbonyl group of the ketone in this compound is another site for potential modification. Oxetanes, for instance, have gained interest as replacements for carbonyl groups. Specifically, 3,3-disubstituted oxetanes have been investigated as potential bioisosteres for benzophenones nih.gov. The endocyclic oxygen atom in the oxetane ring has Lewis basicity and can act as a hydrogen bond acceptor, similar to a ketone, while potentially improving properties like metabolic stability and solubility nih.gov.

The application of these principles to this compound could theoretically lead to novel analogues with altered chemical and biological properties. For example, replacing the amide with a 1,2,3-triazole could enhance its resistance to hydrolysis. Replacing the ketone with an oxetane ring could impact its polarity and metabolic profile. However, it is crucial to note that these are theoretical applications of bioisosteric principles. The actual synthesis and evaluation of such analogues of this compound have not been reported in the reviewed scientific literature. The successful application of bioisosterism requires careful consideration of how the replacement will affect the molecule's conformation, electronic distribution, and interactions with biological targets nih.gov.

| Original Functional Group in this compound | Potential Bioisosteric Replacement | Rationale for Replacement |

| Amide | 1,2,3-Triazole | Increased metabolic stability, mimicry of amide conformation unimore.it |

| Ketone (Carbonyl) | Oxetane | Improved metabolic stability, solubility, hydrogen bond acceptor capability nih.gov |

| Ketone (Carbonyl) | gem-Difluoromethylene (CF2) | Mimics steric and electronic properties of carbonyl group |

Emerging Research Frontiers and Future Directions

Exploration of Novel Catalytic Systems for 3-Oxopropanamide Transformations

The development of efficient and selective catalytic systems for the transformation of β-keto amides like this compound is a key area of ongoing research. The goal is to devise methodologies that allow for precise control over reactivity at the α-carbon, enabling the synthesis of complex molecular architectures.

Recent advancements have moved beyond traditional methods, exploring a range of catalytic platforms. Organocatalysis, for instance, has emerged as a powerful tool. Chiral catalysts, such as quinine-derived squaramides, have been successfully employed in enantioselective Michael additions of β-keto amides to nitroolefins, yielding products with high diastereoselectivity and enantioselectivity. nih.gov Another significant area is phase-transfer catalysis, which has enabled highly enantioselective α-alkylation of cyclic β-keto amides without the need for transition metals, offering an alternative and competitive method for asymmetric C-C bond formation. rsc.org

Transition metal catalysis also continues to offer new possibilities. Nickel-catalyzed systems, particularly using nickelocene, have been developed for the direct α-amidation of related β-keto esters, a transformation that presents a convergent route to valuable α-amidated products. nih.gov Palladium catalysis has been explored for generating chiral Pd-enolates from allyl β-keto esters, which can then undergo enantioselective cyclization reactions. researchgate.net These approaches highlight the potential for developing novel catalytic transformations specifically for this compound.

| Catalytic System | Transformation Type | Key Features |

| Phase-Transfer Catalysis | Asymmetric α-Alkylation | Transition-metal-free; high enantiopurities (up to 98% ee). rsc.org |

| Organocatalysis (Squaramide) | Enantio- and Diastereoselective Michael Addition | Catalyst can control kinetic vs. thermodynamic product formation. nih.gov |

| Nickel Catalysis (Nickelocene) | α-Amidation | Convergent synthesis of α-amidated materials; tolerates various functional groups. nih.gov |

| Palladium Catalysis | Enantioselective Cyclization | Proceeds via chiral Pd-enolates under mild conditions. researchgate.net |

| Amine Catalysis | α-Alkylation | Utilizes amine catalysts for C-C bond formation. researchgate.net |

Future research will likely focus on developing catalysts that can operate under milder conditions, utilize earth-abundant metals, and offer novel reactivity patterns for this compound, expanding its utility in synthetic chemistry.

Advanced Mechanistic Studies on Tautomerism and Reactivity under Diverse Conditions

This compound exists in a tautomeric equilibrium between its keto and enol forms. A deep understanding of this equilibrium and the distinct reactivity of each tautomer is crucial for controlling reaction outcomes. Advanced mechanistic studies are employing a combination of spectroscopic and computational methods to probe these fundamental properties.

Studies on analogous β-keto amides in aqueous solutions have provided significant insights. acs.orgacs.org The equilibrium constants for enolization (KE = [enol]/[keto]) and the acidity constants (pKa) for both the keto and enol tautomers have been determined. acs.orgcdnsciencepub.com These studies reveal that both the keto and enol forms of β-keto amides are generally more acidic than their corresponding ester derivatives. acs.org The keto-enol equilibrium is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. For instance, in CDCl3 solutions, minor amounts of the enol tautomer are typically observed for β-keto amides. nih.gov

The different reactivity of the tautomers is a key aspect of their chemistry. researchgate.net The enolate, formed by deprotonation of either tautomer, is a common intermediate in many reactions. However, the enol form itself can participate in distinct reaction pathways compared to the keto form. In some complex derivatives, ring-chain tautomerism can also exist in equilibrium with the open-chain keto-enol forms. nih.gov

| Parameter | Description | Significance in this compound Chemistry |

| KE | Keto-Enol Equilibrium Constant ([enol]/[keto]) | Determines the relative population of tautomers under specific conditions (e.g., solvent). acs.org |

| pKa (Keto) | Acidity Constant of the Keto Tautomer | Measures the acidity of the α-protons, crucial for enolate formation. acs.org |

| pKa (Enol) | Acidity Constant of the Enol Tautomer | Measures the acidity of the enolic hydroxyl group. acs.org |

Future research will likely involve more sophisticated computational modeling and time-resolved spectroscopic techniques to study the kinetics of tautomerization and the precise role of each tautomer in various chemical transformations under a wider range of conditions.

Integration of Machine Learning and AI in Predicting this compound Chemical Behavior

For this compound, AI/ML can be applied in several key areas. ML models can be trained to predict the outcomes of chemical reactions, including yield and selectivity, by learning from the structural features of reactants, catalysts, and reaction conditions. nih.gov This predictive power can significantly accelerate the discovery of optimal conditions for novel transformations. Furthermore, AI can predict fundamental molecular properties. nih.gov By analyzing the Lewis structures of molecules, algorithms can derive the necessary chemical information to predict reactivity. dartmouth.edu

Computational chemistry methods, such as Density Functional Theory (DFT), can generate large datasets on molecular properties like molecular electrostatic potential (MEP) maps and frontier molecular orbital (FMO) energies. nih.gov This data can then be used to train ML models to predict reactivity sites, tautomeric ratios, and kinetic stability for this compound and its derivatives without the need for resource-intensive calculations for every new molecule.

| AI/ML Application Area | Predicted Property/Outcome for this compound | Potential Impact |

| Reaction Outcome Prediction | Product selectivity (e.g., regioselectivity, stereoselectivity), reaction yield. eurekalert.orgnih.gov | Accelerates optimization of synthetic routes; reduces experimental costs. |

| Molecular Property Prediction | Tautomeric equilibrium constants, pKa values, solubility, lipophilicity. nih.gov | Provides rapid screening of derivative properties for various applications. |

| Reactivity Mapping | Identification of sites prone to nucleophilic or electrophilic attack from MEP and FMO data. nih.gov | Guides rational design of new reactions and functionalization strategies. |

| Catalyst Design | Suggestion of optimal catalyst structures for specific transformations. | Streamlines the discovery of novel and more efficient catalytic systems. |

The continued development of more sophisticated algorithms and the generation of high-quality, large-scale chemical datasets will be crucial for realizing the full potential of AI in predicting and controlling the chemical behavior of this compound.

Sustainable Synthesis Approaches for this compound and its Derivatives